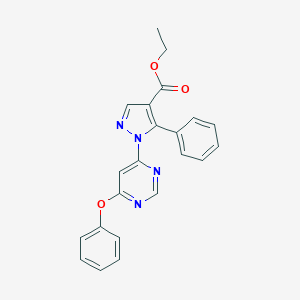![molecular formula C16H10F2N4S B287258 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287258.png)
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that belongs to the class of triazolothiadiazole derivatives. It has been found to have potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Mechanism of Action
The mechanism of action of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that the compound may exert its biological activity through the inhibition of various enzymes and proteins that are involved in cell growth and proliferation. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells, bacteria, and fungi. Additionally, it has been found to exhibit good thermal stability and fluorescence properties, which make it a promising material for various applications in material science.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its potent biological activity against cancer cells, bacteria, and fungi. This makes it a useful tool for studying the mechanisms of cell growth and proliferation, as well as for developing new anticancer, antibacterial, and antifungal agents. However, one of the limitations of using this compound in lab experiments is that it may exhibit cytotoxicity at high concentrations, which could impact the validity of the results obtained.
Future Directions
There are several future directions for the study of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound, particularly with regards to its inhibition of topoisomerase II. Another direction is to explore the potential of the compound as a therapeutic agent for various diseases, including cancer, bacterial infections, and fungal infections. Additionally, further studies could be conducted to optimize the synthesis method of the compound, as well as to investigate its properties and potential applications in material science.
Synthesis Methods
The synthesis of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through a multistep process. The first step involves the reaction of 4-fluorobenzaldehyde with thiourea to form 4-fluorobenzylthiourea. The second step involves the reaction of 4-fluorobenzylthiourea with 4-fluorophenylacetonitrile to form 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole. The final step involves the reaction of 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole with acetic anhydride to form the desired product.
Scientific Research Applications
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in various fields of scientific research. It has been studied for its potential use as an anticancer agent, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antibacterial and antifungal agent, as it has been found to exhibit potent activity against various bacterial and fungal strains. Additionally, 3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential use in material science, as it has been found to exhibit good thermal stability and fluorescence properties.
properties
Product Name |
3-(4-Fluorobenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molecular Formula |
C16H10F2N4S |
Molecular Weight |
328.3 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H10F2N4S/c17-12-5-1-10(2-6-12)9-14-19-20-16-22(14)21-15(23-16)11-3-7-13(18)8-4-11/h1-8H,9H2 |
InChI Key |
XAMVIZXSKASQHJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[1-(4-chlorophenyl)ethyl]-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B287184.png)


![methyl 5-amino-1-[6-(2-methylphenoxy)-4-pyrimidinyl]-3-(methylsulfanyl)-1H-pyrazole-4-carboxylate](/img/structure/B287189.png)


![6-[(4-Fluorophenoxy)methyl]-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287193.png)
![6-[(4-Fluorophenoxy)methyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287195.png)
![6-[1-(4-Fluorophenoxy)ethyl]-3-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287196.png)